![molecular formula C8H7ClN2O3S B12858931 2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12858931.png)
2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride typically involves the reaction of 2-aminomethylbenzo[d]oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2-Aminomethylbenzo[d]oxazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product is then isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can be exploited to modify proteins, nucleic acids, and other biological macromolecules, leading to changes in their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)benzo[d]oxazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.
2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide: Contains a sulfonamide group, making it less reactive than the sulfonyl chloride derivative.
2-(Aminomethyl)benzo[d]oxazole-4-sulfonate esters: These esters are formed by the reaction of the sulfonyl chloride with alcohols.
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of various bioactive compounds.
Eigenschaften
Molekularformel |
C8H7ClN2O3S |
|---|---|
Molekulargewicht |
246.67 g/mol |
IUPAC-Name |
2-(aminomethyl)-1,3-benzoxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O3S/c9-15(12,13)6-3-1-2-5-8(6)11-7(4-10)14-5/h1-3H,4,10H2 |
InChI-Schlüssel |
DDYPCQJUDCHZHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=C(O2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858849.png)

![5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12858857.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12858868.png)
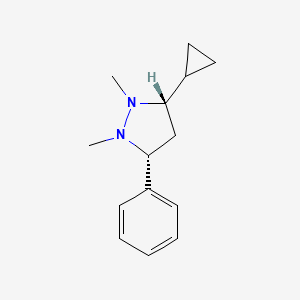
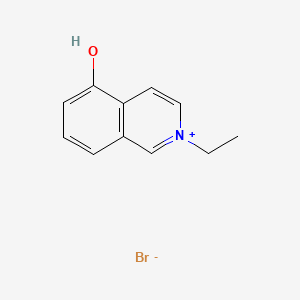

![Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12858886.png)
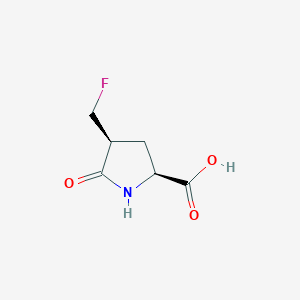
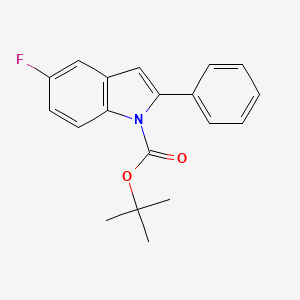


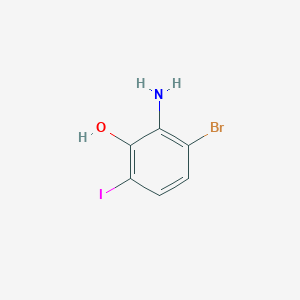
![(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12858927.png)
